N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through coupling reactions . For example, flurbiprofen is prepared through a coupling reaction of 2-(4-amino-3-fluorophenyl) ethyl propionate and benzene .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction . Density functional theory (DFT) is often used to calculate the molecular structure and compare it with X-ray values .Scientific Research Applications
Potential in Cancer Therapy
N1-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-N2-mesityloxalamide has shown promise in cancer research, particularly through its impact on enzyme inhibition and cellular processes critical for cancer progression. For example, it has been implicated in studies focusing on its cytotoxic activity against human cancer cell lines, such as cervical, lung adenocarcinoma, and triple-negative breast cancer cells. This compound exhibited potent cytotoxic activity with IC50 values in the low micromolar range, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Role in Neurological Research
In neurological research, derivatives related to N1-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-N2-mesityloxalamide have been utilized in the study of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease. Using innovative compounds for positron emission tomography (PET), researchers have been able to visualize and quantify these pathological features in living patients, aiding in diagnosis and the assessment of therapeutic interventions (Shoghi-Jadid et al., 2002).
Biocompatible Macromolecular Applications
In the field of materials science and biocompatibility, research has explored the development of nonaromatic biocompatible macromolecular luminogens incorporating structural elements similar to N1-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-N2-mesityloxalamide. These studies have shown promising applications for sensing and removal of heavy metals, like Fe(III) and Cu(II), from biological systems. Such luminogens offer potential for sensitive detection and bioimaging applications (Dutta et al., 2020).
Fluorescent Probe Development
Additionally, research into fluorescent probes for biological applications has highlighted the utility of molecules structurally related to N1-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-N2-mesityloxalamide. These compounds serve as colorimetric and fluorescent probes for the detection of biothiols, crucial for understanding cellular functions and disease mechanisms. The development of such probes aids in rapid, sensitive, and selective detection methods in biological research (Wang et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2S/c1-13-10-14(2)20(15(3)11-13)27-22(29)21(28)25-9-8-19-16(4)26-23(30-19)17-6-5-7-18(24)12-17/h5-7,10-12H,8-9H2,1-4H3,(H,25,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMDYWCZDLZJNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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